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Compound of Interest

3-Bromo-5-(N-
Compound Name: ) ]
Boc)aminomethylisoxazole

Cat. No.: B3021655

Introduction

3-Bromo-5-(N-Boc)aminomethylisoxazole is a key heterocyclic building block in medicinal
chemistry and drug development.[1] Its isoxazole core is a feature of numerous biologically
active compounds.[1] The presence of a bromine atom provides a handle for further synthetic
transformations, while the N-Boc protected aminomethyl group allows for controlled elaboration
into more complex structures. Accurate spectroscopic characterization is paramount to confirm
the identity and purity of this intermediate, ensuring the integrity of subsequent synthetic steps
and the final target molecules.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-
Bromo-5-(N-Boc)aminomethylisoxazole, including Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS). The presented data is based on established
principles of spectroscopy and analysis of structurally related compounds. This guide is
intended for researchers, scientists, and drug development professionals who utilize this
versatile intermediate in their synthetic endeavors.

Molecular Structure and Key Features

The structure of 3-Bromo-5-(N-Boc)aminomethylisoxazole, with the IUPAC name tert-butyl
N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate, contains several key features that dictate its
spectroscopic properties:
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o 3-Bromoisoxazole Ring: A five-membered aromatic heterocycle with a bromine substituent at
the 3-position.

e Aminomethyl Linker: A methylene (-CHz-) group connecting the isoxazole ring to the
protected amine.

» N-Boc Protecting Group: A tert-butoxycarbonyl group attached to the nitrogen atom, which is
a common protecting group in organic synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. The following sections detail the predicted *H and 3C NMR spectra of 3-
Bromo-5-(N-Boc)aminomethylisoxazole.

Predicted 'H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the isoxazole ring proton, the
methylene protons, the N-H proton, and the protons of the tert-butyl group.

Chemical Shift (3) /

Multiplicity Integration Assignment
ppm
~6.5-6.7 Singlet (s) 1H Isoxazole H-4
~5.0-5.2 Broad Singlet (br s) 1H N-H
~4.4-46 Doublet (d) 2H -CHa-
~14-15 Singlet (s) 9H -C(CHs)s

Causality Behind Expected Chemical Shifts:

 Isoxazole Proton (H-4): The proton on the isoxazole ring is expected to appear as a singlet in
the aromatic region, typically around 6.5-6.7 ppm. Its chemical shift is influenced by the
electronegativity of the adjacent oxygen and nitrogen atoms and the electronic effects of the
substituents.
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e N-H Proton: The carbamate proton signal is often broad due to quadrupole broadening from
the adjacent nitrogen and potential hydrogen bonding. Its chemical shift can vary depending
on the solvent and concentration.

o Methylene Protons (-CHz-): These protons are adjacent to the isoxazole ring and the N-Boc
group. They are expected to appear as a doublet due to coupling with the N-H proton.

o tert-Butyl Protons (-C(CHs)3): The nine equivalent protons of the tert-butyl group will give rise
to a sharp singlet at approximately 1.4-1.5 ppm, a characteristic region for this group.

Predicted *C NMR Spectral Data

The proton-decoupled 3C NMR spectrum will provide information on the carbon skeleton of the

molecule.
Chemical Shift (d) / ppm Assignment
~168 - 170 Isoxazole C-5
~ 155 - 156 Carbonyl C=0 (Boc)
~ 140 - 142 Isoxazole C-3
~102 - 104 Isoxazole C-4
~80-81 Quaternary Carbon -C(CHs)s (Boc)
~38-40 Methylene CH:2
~28-29 Methyl CHs (Boc)

Causality Behind Expected Chemical Shifts:

» |soxazole Carbons: The chemical shifts of the isoxazole ring carbons are dictated by their
position relative to the heteroatoms and the bromine substituent. The carbon bearing the
bromine (C-3) will be significantly influenced by the halogen's electronegativity and heavy
atom effect.

o Carbonyl Carbon: The carbonyl carbon of the Boc group is expected to resonate at a
characteristic downfield position around 155-156 ppm.
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e Boc Group Carbons: The quaternary carbon and the three equivalent methyl carbons of the
tert-butyl group will have distinct signals in the aliphatic region.

Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring high-quality NMR spectra is as follows:

o Sample Preparation: Dissolve approximately 10-20 mg of 3-Bromo-5-(N-
Boc)aminomethylisoxazole in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCIs or
DMSO-ds) in a 5 mm NMR tube.

 Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
e 'H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,
relaxation delay of 1-2 seconds, and 16-32 scans.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds,
relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to
achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a
molecule. The IR spectrum of 3-Bromo-5-(N-Boc)aminomethylisoxazole will be dominated
by absorptions from the N-H, C=0, and C-O bonds of the Boc-carbamate group, as well as
vibrations from the isoxazole ring.

Predicted IR Absorption Data
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Wavenumber (cm~?) Intensity Assignment

~ 3350 - 3400 Medium, Sharp N-H Stretch

~ 2980 - 2850 Medium to Strong C-H Stretch (Aliphatic)

~1700 - 1720 Strong, Sharp C=0 Stretch (Urethane)

~ 1500 - 1530 Medium to Strong N-H Bend and C-N Stretch

~ 1250 and 1160 Strong C-0O Stretch (Urethane)

1450 - 1480 Medium C=N/C=C Stretch (Isoxazole
Ring)

~ 600 - 700 Medium to Weak C-Br Stretch

Causality Behind Expected Absorptions:

e N-H Stretch: The N-H stretching vibration of the carbamate will appear as a relatively sharp
band in the 3350-3400 cm~* region.

e C=0 Stretch: The carbonyl group of the Boc protecting group gives a very strong and
characteristic absorption band around 1700-1720 cm~1. This is one of the most prominent
peaks in the spectrum.

e C-O Stretches: The C-O single bond stretches of the urethane moiety typically result in two
strong bands.

» |soxazole Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the
isoxazole ring will appear in the 1450-1480 cm~1 region.

e C-Br Stretch: The carbon-bromine bond stretch is expected to be in the lower frequency
region of the spectrum.

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR
spectrum of a solid sample.
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o Sample Preparation: Place a small amount of the solid 3-Bromo-5-(N-
Boc)aminomethylisoxazole directly onto the ATR crystal.

o Data Acquisition:
o Record a background spectrum of the clean, empty ATR crystal.
o Apply pressure to ensure good contact between the sample and the crystal.

o Acquire the sample spectrum, typically over a range of 4000 to 400 cm~1. Co-adding 16 to
32 scans is usually sufficient to obtain a high-quality spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its structure.

Predicted Mass Spectrometry Data

e Molecular lon (M*): The molecular ion peak is expected at m/z 276 and 278 with an
approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.
The nominal molecular weight is 277.12 g/mol .

e Major Fragments:

o m/z 220/222: Loss of isobutylene (56 Da) from the molecular ion via a McLafferty-type
rearrangement is a common fragmentation pathway for Boc-protected amines.

o m/z 177: Loss of the Boc group (100 Da) from the molecular ion.

o m/z 176/178: Cleavage of the C-N bond between the methylene group and the nitrogen,
resulting in the bromoisoxazolylmethyl cation.

o m/z 57: A prominent peak corresponding to the tert-butyl cation, [C(CHs)s]*.

Visualization of Key Fragmentation Pathways
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Caption: Predicted major fragmentation pathways for 3-Bromo-5-(N-
Boc)aminomethylisoxazole.

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule.

o Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as

methanol or acetonitrile.

e Instrumentation: Use a mass spectrometer equipped with an ESI source.

o Data Acquisition:

o Infuse the sample solution into the ESI source.

o Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-

500).

Conclusion
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The comprehensive spectroscopic analysis outlined in this guide, encompassing NMR, IR, and
MS techniques, provides a robust framework for the structural verification of 3-Bromo-5-(N-
Boc)aminomethylisoxazole. The predicted data, rooted in fundamental spectroscopic
principles and comparison with related structures, offers a reliable reference for researchers.
Adherence to the described experimental protocols will ensure the acquisition of high-quality
data, thereby validating the integrity of this crucial synthetic intermediate and contributing to the
success of complex drug discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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